molecular formula C16H19N3O3 B3863616 N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide

N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide

Cat. No.: B3863616
M. Wt: 301.34 g/mol
InChI Key: RUZHYIOCFVJGDH-LDADJPATSA-N
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Description

N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with a prop-2-enoxy group and a methylideneamino group

Properties

IUPAC Name

N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-8-17-15(20)11-16(21)19-18-12-13-6-5-7-14(10-13)22-9-4-2/h3-7,10,12H,1-2,8-9,11H2,(H,17,20)(H,19,21)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZHYIOCFVJGDH-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC(=O)NN=CC1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)CC(=O)N/N=C/C1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide typically involves a multi-step process. One common method includes the reaction of 3-prop-2-enoxybenzaldehyde with N-prop-2-enylpropanediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl ring and other functional groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecule and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide
  • 3-Fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide

Uniqueness

N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide is unique due to its specific structural features, such as the prop-2-enoxy group and the prop-2-enylpropanediamide moiety. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide
Reactant of Route 2
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N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide

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